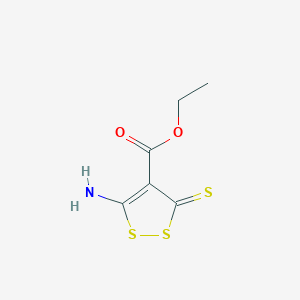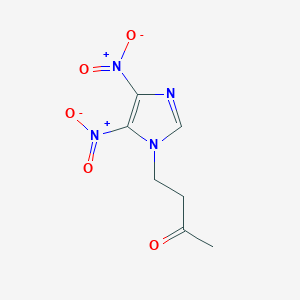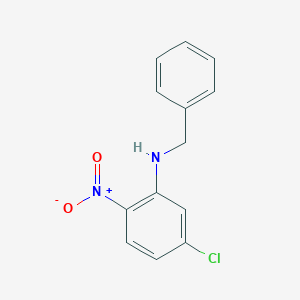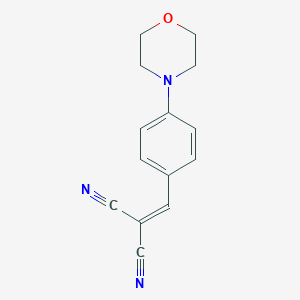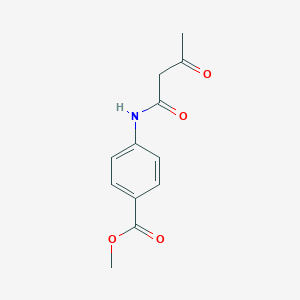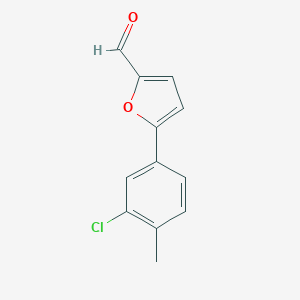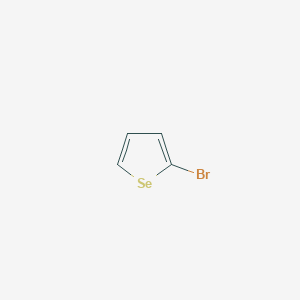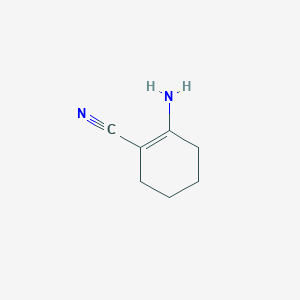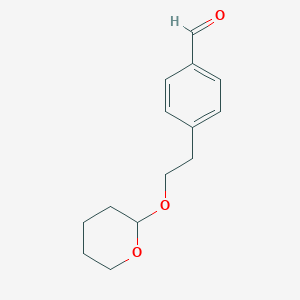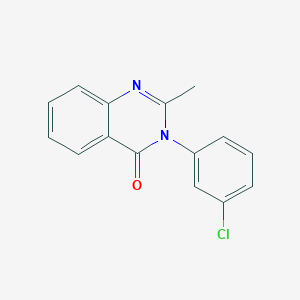
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinazolinone family and has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. In
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in angiogenesis and metastasis, which are important processes in cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-. One direction is to investigate its potential as a combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
In conclusion, 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a promising compound with potential therapeutic properties. Its potent anticancer, anti-inflammatory, and antifungal properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to improve its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-(m-chlorophenyl)-2-methyl-2-thioxoimidazolidin-4-one with anthranilic acid in the presence of a suitable base. Another method involves the reaction of 2-methyl-3-(m-chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid with phosphoryl chloride followed by reaction with ammonia. Both methods have been shown to yield high purity and good yields of the desired compound.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- has been extensively studied for its potential therapeutic properties. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of inflammatory diseases and fungal infections.
Propriétés
Numéro CAS |
340-94-3 |
|---|---|
Nom du produit |
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- |
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
Clé InChI |
FRZCXJROWSIXPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Autres numéros CAS |
340-94-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



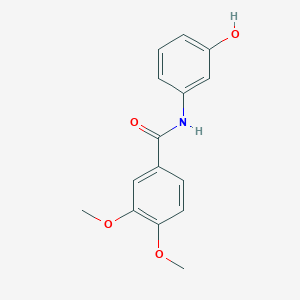
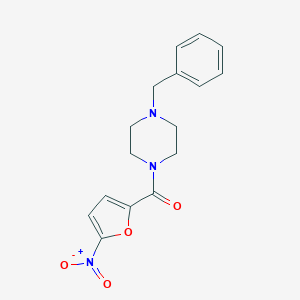
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
